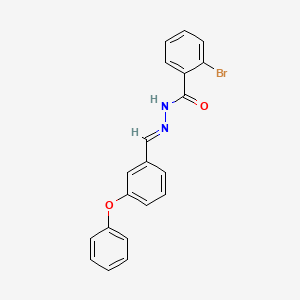
2-bromo-N'-(3-phenoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N'-(3-phenoxybenzylidene)benzohydrazide is a useful research compound. Its molecular formula is C20H15BrN2O2 and its molecular weight is 395.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.03169 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Complexes derived from benzohydrazide ligands have been synthesized and characterized, demonstrating their potential in forming stable compounds with metal ions. For example, [VOL(bha)] complexes, where L includes N'-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide (H₂L₁), have been prepared, showcasing the structural versatility of these compounds. These complexes exhibit octahedral coordination, indicating their structural complexity and potential application in various chemical studies (S. Qian et al., 2015).
Antibacterial Activities
Certain oxidovanadium(V) complexes with hydrazone and hydroxamate ligands have shown remarkable antibacterial properties, particularly against strains such as Bacillus subtilis and Staphylococcus aureus. This suggests the potential of these compounds in contributing to the development of new antibacterial agents (H. Qian, 2019).
Enzymatic Inhibition
The inhibitory effects of these compounds on enzymes such as urease and carbonic anhydrase have been explored, indicating their potential in medical research. Specifically, the synthesis and evaluation of novel bromophenol derivatives, including natural products, have demonstrated strong inhibitory activity against human carbonic anhydrase isozymes, highlighting their relevance in developing treatments for conditions related to enzyme dysfunction (Yusuf Akbaba et al., 2013).
Antioxidant Properties
Research on bromophenols from marine red algae has illustrated the antioxidant capabilities of these compounds. Their ability to scavenge free radicals surpasses that of some conventional antioxidants, suggesting their potential in combating oxidative stress-related diseases (Ke-kai Li et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c21-19-12-5-4-11-18(19)20(24)23-22-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBYNIUCHZSUCS-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)
![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)


![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)
![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)
![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)
![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)
